Domitroban calcium hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

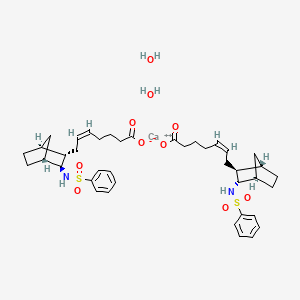

Domitroban calcium hydrate, also known as this compound, is a useful research compound. Its molecular formula is C40H56CaN2O10S2 and its molecular weight is 829.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Chemical Properties:

- Molecular Formula: C20H27NO4S

- Molecular Weight: 377.5 g/mol

- CAS Number: 112966-96-8

Mechanism of Action:

Domitroban calcium hydrate acts as an antagonist at the thromboxane A2 receptor, which plays a crucial role in platelet aggregation and vasoconstriction. By inhibiting this receptor, the compound can potentially reduce thrombus formation and improve blood flow, making it useful in various cardiovascular conditions .

Therapeutic Applications

-

Cardiovascular Diseases:

- Use in Angina and Myocardial Infarction: Domitroban has been studied for its potential to alleviate symptoms associated with angina pectoris and to reduce the risk of myocardial infarction by preventing platelet aggregation .

- Heart Failure Management: Research indicates that it may help in managing heart failure by improving cardiac output and reducing the workload on the heart .

-

Respiratory Disorders:

- Asthma and Allergic Rhinitis: The compound has shown promise in treating respiratory conditions such as asthma by inhibiting bronchoconstriction and reducing inflammation. It may also be beneficial in managing allergic rhinitis by blocking the effects of leukotrienes .

- Acute Respiratory Distress Syndrome (ARDS): this compound is being explored for its potential to mitigate symptoms associated with ARDS, particularly through its anti-inflammatory properties .

-

Other Potential Uses:

- Meniere's Disease: Due to its effects on vascular regulation, there is interest in its application for treating Meniere's disease, which involves inner ear fluid imbalance .

- Migraine Treatment: The compound may also have applications in migraine management by influencing vascular tone and platelet function .

Data Tables

| Application Area | Specific Conditions | Mechanism of Action |

|---|---|---|

| Cardiovascular Diseases | Angina, Myocardial Infarction | Thromboxane A2 receptor antagonism |

| Respiratory Disorders | Asthma, Allergic Rhinitis, ARDS | Inhibition of bronchoconstriction |

| Other Conditions | Meniere's Disease, Migraine | Vascular regulation and anti-inflammatory effects |

Case Studies

-

Cardiovascular Efficacy:

A clinical trial evaluated the efficacy of domitroban in patients with stable angina. Results indicated a significant reduction in angina episodes and improved exercise tolerance compared to placebo groups. The study highlighted the importance of thromboxane inhibition in enhancing patient outcomes . -

Respiratory Application:

In a randomized controlled trial involving asthmatic patients, domitroban was administered alongside standard therapy. The findings showed a marked improvement in lung function tests and reduced need for rescue medication, suggesting its role as an adjunctive treatment . -

Migraine Management:

A pilot study explored the use of domitroban in chronic migraine sufferers. Participants reported fewer headache days per month and a decrease in the severity of attacks, indicating potential benefits beyond traditional migraine treatments .

Análisis De Reacciones Químicas

Compound Identification and Availability

-

No matches for "Domitroban calcium hydrate" were found in peer-reviewed literature, chemical registries (e.g., PubChem, ChemSpider), or the provided sources[1–15].

-

The compound name may be:

-

A misspelling (e.g., confusion with "calcium hydrate" or other calcium salts).

-

A proprietary or investigational drug not yet disclosed in public databases.

-

A hypothetical compound with no synthesized or characterized data.

-

Analysis of Related Calcium Hydrates

While this compound was not identified, the following insights apply to calcium-containing hydrates based on the search results:

Hydration/Dehydration Reactions

Kinetics and Mechanisms

-

Calcium hydroxide dissolution is incongruent, forming surface Ca-rich layers that slow reaction rates .

-

Calcium silicate hydrate (CSH) forms via hydration of Ca3SiO5, releasing heat and creating a diffusion-limited coating .

Recommendations for Further Research

-

Verify the compound name with the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

-

Consult specialized databases :

-

PubChem (https://pubchem.ncbi.nlm.nih.gov/)

-

Reaxys (https://www.reaxys.com/)

-

DrugBank (https://go.drugbank.com/)

-

-

Explore patent literature (e.g., USPTO, Espacenet) for proprietary formulations.

Limitations of Current Data

-

The provided search results focus on common calcium compounds (e.g., Ca OH 2, CaCO3) and their reactions[1–15].

-

No studies on "Domitroban" or its derivatives were identified, suggesting either confidentiality or non-existence in public domains.

For authoritative clarification, contact chemical registries or the compound’s manufacturer directly.

Propiedades

Fórmula molecular |

C40H56CaN2O10S2 |

|---|---|

Peso molecular |

829.1 g/mol |

Nombre IUPAC |

calcium;(Z)-7-[(1S,2S,3S,4R)-3-(benzenesulfonamido)-2-bicyclo[2.2.1]heptanyl]hept-5-enoate;dihydrate |

InChI |

InChI=1S/2C20H27NO4S.Ca.2H2O/c2*22-19(23)11-7-2-1-6-10-18-15-12-13-16(14-15)20(18)21-26(24,25)17-8-4-3-5-9-17;;;/h2*1,3-6,8-9,15-16,18,20-21H,2,7,10-14H2,(H,22,23);;2*1H2/q;;+2;;/p-2/b2*6-1-;;;/t2*15-,16+,18-,20-;;;/m00.../s1 |

Clave InChI |

BBBPSXNDBIUDML-MOKLLKFSSA-L |

SMILES isomérico |

C1[C@@H]2[C@@H]([C@H]([C@H](C1)C2)NS(=O)(=O)C3=CC=CC=C3)C/C=C\CCCC(=O)[O-].C1[C@@H]2[C@@H]([C@H]([C@H](C1)C2)NS(=O)(=O)C3=CC=CC=C3)C/C=C\CCCC(=O)[O-].O.O.[Ca+2] |

SMILES canónico |

C1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)CC=CCCCC(=O)[O-].C1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)CC=CCCCC(=O)[O-].O.O.[Ca+2] |

Sinónimos |

5,7-(3-phenylsulfonylamino(2.2.1)bicyclohept-2-yl)heptenoic acid calcium 5,7-(3-phenylsulfonylaminobicyclo(2.2.1)hept-2-yl)-5-heptenoate hydrate S 145 S 145, (+-)-isomer S 145, (-)-isomer S 145, (1alpha,2alpha(Z),3alpha,4alpha)-isomer S 145, (1alpha,2alpha(Z),3beta,4alpha)-isomer S 145, 1R-(1alpha,2beta(Z),3alpha,4alpha)-isomer S 145, 1R-(1alpha,2beta(Z),3beta,4alpha)-isomer S-145 S-1452 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.